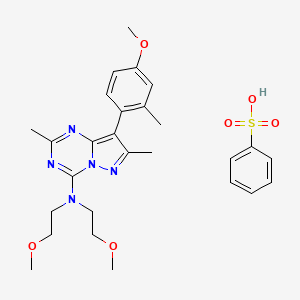
Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethyl-, monobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BMS-561388 is a small molecule drug developed by Bristol Myers Squibb Co. It is a corticotropin-releasing factor receptor 1 (CRHR1) antagonist, primarily investigated for its potential therapeutic effects in treating anxiety and depressive disorders . The compound has a molecular formula of C27H35N5O6S and a CAS registry number of 383368-51-2 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BMS-561388 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary information held by Bristol Myers Squibb Co. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like recrystallization .
Industrial Production Methods
Industrial production methods for BMS-561388 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and adhering to regulatory standards for pharmaceutical manufacturing. Specific details on the industrial production methods are not publicly available.
化学反応の分析
Types of Reactions
BMS-561388 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its activity.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of BMS-561388.
Common Reagents and Conditions
Common reagents used in the reactions involving BMS-561388 include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substituting agents: Including halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of BMS-561388 .
科学的研究の応用
Chemistry: Used as a reference compound in studies involving CRHR1 antagonists.
Biology: Investigated for its effects on the corticotropin-releasing hormone pathway.
Medicine: Explored as a potential therapeutic agent for anxiety and depressive disorders.
作用機序
BMS-561388 exerts its effects by antagonizing the corticotropin-releasing factor receptor 1 (CRHR1). This receptor is involved in the stress response and regulation of mood. By blocking CRHR1, BMS-561388 can potentially reduce the symptoms of anxiety and depression. The molecular targets and pathways involved include the inhibition of CRHR1 signaling, which affects the release of stress hormones and neurotransmitters .
類似化合物との比較
Similar Compounds
Antalarmin: Another CRHR1 antagonist with similar therapeutic potential.
NBI-30775: A CRHR1 antagonist investigated for its effects on stress-related disorders.
R121919: A compound with CRHR1 antagonistic properties, studied for its anxiolytic effects.
Uniqueness of BMS-561388
BMS-561388 is unique due to its specific molecular structure and high affinity for CRHR1. Its development by Bristol Myers Squibb Co. and the extensive research conducted on its therapeutic potential make it a notable compound in the field of CRHR1 antagonists .
特性
CAS番号 |
383368-51-2 |
|---|---|
分子式 |
C27H35N5O6S |
分子量 |
557.7 g/mol |
IUPAC名 |
benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine |
InChI |
InChI=1S/C21H29N5O3.C6H6O3S/c1-14-13-17(29-6)7-8-18(14)19-15(2)24-26-20(19)22-16(3)23-21(26)25(9-11-27-4)10-12-28-5;7-10(8,9)6-4-2-1-3-5-6/h7-8,13H,9-12H2,1-6H3;1-5H,(H,7,8,9) |
InChIキー |
ZQUBMILBXQLTDU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC)C2=C3N=C(N=C(N3N=C2C)N(CCOC)CCOC)C.C1=CC=C(C=C1)S(=O)(=O)O |
正規SMILES |
CC1=C(C=CC(=C1)OC)C2=C3N=C(N=C(N3N=C2C)N(CCOC)CCOC)C.C1=CC=C(C=C1)S(=O)(=O)O |
同義語 |
4-(bis(2-methoxyethyl)amino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)pyrazolo(1,5-a)-1,3,5-triazine BMS 561388 BMS-561388 BMS561388 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





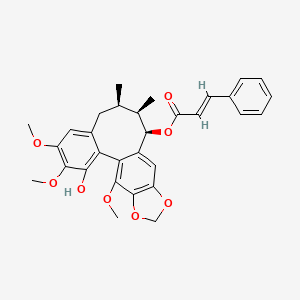

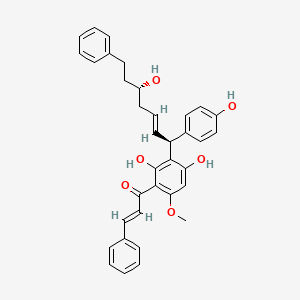
![(5R,6S,7R,10S)-4,10-dimethyl-7-propan-2-yltricyclo[4.4.0.01,5]dec-3-en-2-one](/img/structure/B1246774.png)
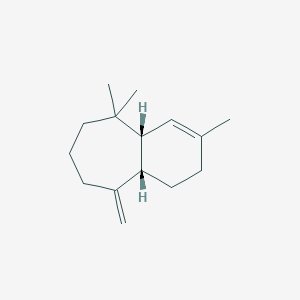
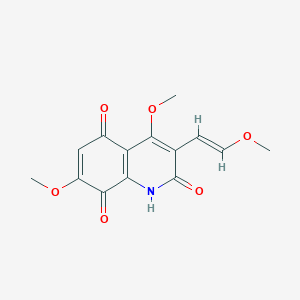


![N-[(1,3-dioxo-2-phenyl-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B1246781.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-4-hydroxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyl-tetrahydropyran-3-yl]oxy-4-hydroxy-2,4-dimethyl-tetrahydropyran-3-yl] 2-methylpropanoate](/img/structure/B1246782.png)

